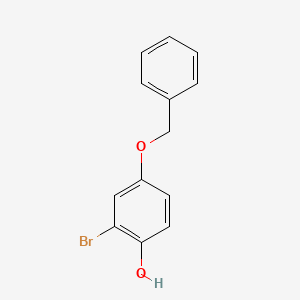

4-(苄氧基)-2-溴苯酚

描述

4-(Benzyloxy)-2-bromophenol is a brominated phenol derivative that is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. While the provided papers do not directly discuss 4-(Benzyloxy)-2-bromophenol, they do provide insights into the behavior of related bromophenol compounds, which can be useful in understanding the properties and reactivity of 4-(Benzyloxy)-2-bromophenol.

Synthesis Analysis

The synthesis of bromophenol derivatives often involves halogenation reactions and protective group strategies. For instance, the synthesis of a complex bromophenol natural product was achieved starting from a brominated methoxyphenyl methanol, indicating the use of bromination and protective group manipulation in the synthetic pathway . Similarly, the synthesis of poly(iminophenol)s from 4-bromobenzaldehyde through condensation reactions suggests that bromophenols can be used as building blocks for larger, more complex molecules .

Molecular Structure Analysis

The molecular structure of bromophenol derivatives can be elucidated using various spectroscopic techniques. For example, the structure of a novel hydrazone Schiff base compound was determined using single-crystal X-ray diffraction, FT-IR, and FT-Raman spectroscopy . These techniques are essential for confirming the molecular structure and understanding the electronic properties of bromophenol compounds.

Chemical Reactions Analysis

Bromophenols can undergo a variety of chemical reactions, including oxidative degradation, ring-opening, and cyclization. The high-temperature oxidation of 2-bromophenol leads to the formation of various products, including dibenzodioxins and dibromodibenzofurans . Additionally, the ring-opening reactions of benzoxazinones derived from bromophenols have been studied, providing insights into the stability and reactivity of these compounds under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols, such as their thermal, optical, and electrochemical characteristics, can be studied using techniques like TG-DTA, DSC, SEC, cyclic voltammetry, and UV-Vis spectroscopy . These properties are crucial for the application of bromophenols in materials science and electronics. Furthermore, the antioxidant activities of bromophenols have been evaluated using various assays, demonstrating their potential as bioactive compounds .

科学研究应用

Antimicrobial Activity

- Scientific Field: Pharmaceutical and Medicinal Chemistry .

- Application Summary: 4-(Benzyloxy)-2-bromophenol is used in the synthesis of novel chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry . These compounds were synthesized by coupling with aromatic substituted aldehyde .

- Methods of Application: The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . They were then screened for antimicrobial activity .

- Results: The synthesized compounds showed antimicrobial activity .

Synthesis of Transition Metal Complexes

- Scientific Field: Inorganic Chemistry .

- Application Summary: 4-(Benzyloxy)-2-bromophenol is used in the synthesis of transition metal complexes derived from Schiff base ligands .

- Methods of Application: The complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . They were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

- Results: The synthesized metal(II) complexes showed in vitro antioxidant activity and were found to be highly potent . They also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 μM range . The complexes also showed in vitro antimicrobial activities .

Synthesis of Hetaryl-Azophenol Dyes

- Scientific Field: Dye Chemistry .

- Application Summary: 4-(Benzyloxy)-2-bromophenol plays an essential role in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes obtained are not detailed in the source .

Synthesis of Monobenzone

- Scientific Field: Pharmaceutical Chemistry .

- Application Summary: 4-(Benzyloxy)phenol, also known as Monobenzone, is an organic chemical in the phenol family with the chemical formula C6H5CH2OC6H4OH . It is used as a topical drug for medical depigmentation .

- Methods of Application: Monobenzone is a colourless solid that is classified as the monobenzyl ether of hydroquinone . It is soluble in alcohol, benzene, and diethyl ether, and practically insoluble in water .

- Results: The topical application of Monobenzone in animals increases the excretion of melanin from melanocytes . The same action is thought to be responsible for the depigmenting effect of the drug in humans . Monobenzone may cause destruction of melanocytes and permanent depigmentation .

Synthesis of Schiff Base Ligands

- Scientific Field: Inorganic Chemistry .

- Application Summary: 4-(Benzyloxy)-2-bromophenol is used in the synthesis of Schiff base ligands . These ligands are then used to synthesize transition metal complexes .

- Methods of Application: The ligands are synthesized from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The synthesized ligands are then used to form transition metal complexes .

- Results: The synthesized metal(II) complexes showed in vitro antioxidant activity and were found to be highly potent . They also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 μM range . The complexes also showed in vitro antimicrobial activities .

属性

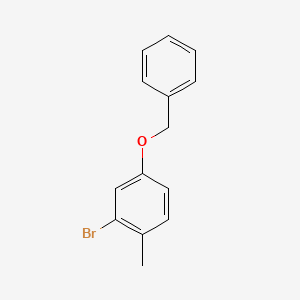

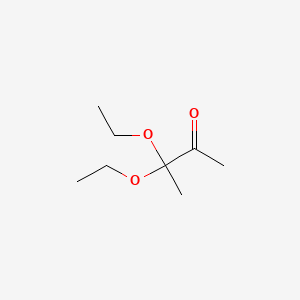

IUPAC Name |

2-bromo-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGLPWLKZYKDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304222 | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-bromophenol | |

CAS RN |

79352-66-2 | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79352-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)